molecular formula C24H27N5O5 B12156379 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]acetamide

Cat. No.: B12156379
M. Wt: 465.5 g/mol
InChI Key: ZVHGYCNQALZOPL-UHFFFAOYSA-N
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Description

This compound features a 6,7-dimethoxy-substituted quinazolin-4(3H)-one core linked via an acetamide group to a 2-oxoethyl moiety bearing a 4-phenylpiperazine ring. The quinazolinone scaffold is known for its bioisosteric properties with purine bases, enabling interactions with enzymes and receptors. The dimethoxy groups enhance solubility and electronic effects, while the phenylpiperazine moiety may confer affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Properties

Molecular Formula

C24H27N5O5

Molecular Weight

465.5 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]acetamide

InChI

InChI=1S/C24H27N5O5/c1-33-20-12-18-19(13-21(20)34-2)26-16-29(24(18)32)15-22(30)25-14-23(31)28-10-8-27(9-11-28)17-6-4-3-5-7-17/h3-7,12-13,16H,8-11,14-15H2,1-2H3,(H,25,30)

InChI Key

ZVHGYCNQALZOPL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)N3CCN(CC3)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Nitration and Reduction

Veratrole undergoes nitration using a single-component nitric acid system at low temperatures (-10°C to 0°C) to yield 3,4-dimethoxynitrobenzene (intermediate I). Catalytic hydrogenation of this intermediate with palladium on carbon (Pd/C) in methanol at 25–50°C produces 3,4-dimethoxyaniline (intermediate II) with >90% yield.

Urea Formation and Cyclization

Intermediate II reacts with triphosgene and cyanamide in a one-pot urea reaction to form 3,4-dimethoxyphenylcyanourea (intermediate III). Cyclization of intermediate III with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) at 80–100°C generates 2-chloro-4-amino-6,7-dimethoxyquinazoline (intermediate IV). Hydrolysis of intermediate IV in acidic conditions followed by alkalization with sodium hydroxide yields 6,7-dimethoxyquinazolin-4-one.

Attachment of the 4-Phenylpiperazine Moiety

The final step involves coupling the chloroacetyl intermediate with 4-phenylpiperazine. This reaction proceeds via a nucleophilic substitution mechanism, where the piperazine’s secondary amine displaces the chloride.

Piperazine Coupling

A mixture of 3-chloroacetyl-6,7-dimethoxyquinazolin-4-one (1.0 equivalent) and 4-phenylpiperazine (1.5 equivalents) is refluxed in acetonitrile for 12–18 hours. Potassium iodide (KI, catalytic) accelerates the reaction by forming a more reactive iodo intermediate. Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via silica gel chromatography (eluent: 5% methanol in DCM) to yield the target compound.

Alternative Pathways and Optimization

One-Pot Click Chemistry Approach

Recent advancements employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to streamline synthesis. For instance, a propargyloxyquinazoline intermediate reacts with an azide-functionalized piperazine derivative in the presence of CuSO₄ and sodium ascorbate. While this method reduces step count, it requires pre-functionalized building blocks and yields (~72%) comparable to traditional routes.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) in dimethylformamide (DMF) enhances reaction rates for the piperazine coupling step, achieving 85% yield compared to 65% under conventional heating.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Signals at δ 8.41 ppm (quinazoline C3–H), 3.91 ppm (OCH₃), and 3.25 ppm (piperazine N–CH₂) confirm structural integrity.

  • MS (APCI) : Molecular ion peak at m/z 507 [M+H]⁺ aligns with the expected molecular formula C₂₅H₂₈N₆O₅.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) reveals ≥98% purity for batches purified via recrystallization from ethanol/water.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages
Traditional Stepwise65–7848–72 hoursHigh reproducibility, scalable
One-Pot Click7224 hoursReduced steps, modular
Microwave-Assisted856 hoursEnergy-efficient, faster kinetics

Challenges and Mitigation Strategies

Regioselectivity in Quinazoline Formation

Nitration of veratrole occasionally yields para-substituted byproducts. Employing excess nitric acid (1.5 equivalents) at -10°C suppresses side reactions, improving regioselectivity to >95%.

Amide Bond Hydrolysis

The acetamide linker is susceptible to hydrolysis under acidic conditions. Storage at pH 7–8 in amber vials at 4°C prevents degradation.

Industrial-Scale Considerations

Pilot-scale synthesis (10 kg batches) utilizes continuous flow reactors for nitration and hydrogenation steps, reducing processing time by 40%. Cost analysis indicates raw material expenses of $12.50/g, dominated by 4-phenylpiperazine ($8.20/g) .

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Biology: It may serve as a scaffold for designing bioactive molecules.

      Medicine: Investigations focus on its pharmacological properties, potential therapeutic targets, and drug development.

      Industry: Industries explore its applications in materials science and chemical synthesis.

  • Mechanism of Action

    • The compound likely exerts its effects through interactions with specific molecular targets (e.g., receptors, enzymes, or proteins).
    • Further research is needed to elucidate the precise pathways involved.
  • Comparison with Similar Compounds

    Comparative Data Table

    Compound Name / ID Core Structure Key Substituents Biological Activity Reference
    Target Compound Quinazolinone 6,7-Dimethoxy; phenylpiperazine-ethyl Potential CNS/receptor modulation
    IV (N-(2-(4-chlorophenyl)-quinazolin-3-yl)acetamide) Quinazolinone 4-Chlorophenyl; piperazine Tuberculosis (bd oxidase inhibitor)
    2-(6-Chloro-2-methyl-quinazolin-3-yl)-N-phenylacetamide Quinazolinone 6-Chloro, 2-methyl; phenyl Tuberculosis (InhA inhibitor)
    20a (GPR139 agonist) Pyrrolotriazinone 4-Methoxyphenyl-ethyl GPR139 agonism
    2-(Ethylamino)-N-(2-phenylquinazolin-3-yl)acetamide Quinazolinone Phenyl; ethylamino Anti-inflammatory

    Key Research Findings

    • Substituent Effects: Quinazolinone C2 Substituents: Phenyl or chlorophenyl groups enhance enzyme inhibition (e.g., InhA), while methyl groups improve metabolic stability . Acetamide Side Chains: Piperazine derivatives show broader receptor affinity, whereas ethylamino or indole-ethyl groups target specific pathways (e.g., anti-inflammatory or serotonin receptors) . Dimethoxy Groups: Improve solubility and electronic effects, critical for CNS penetration .
    • Synthetic Routes :

      • Most analogues are synthesized via nucleophilic substitution of chloroacetamide intermediates with amines (e.g., piperazine, ethylamine) .
      • The target compound’s phenylpiperazine-ethyl side chain likely requires coupling of 4-phenylpiperazine with a 2-oxoethyl intermediate .
    • Biological Performance: The phenylpiperazine moiety in the target compound may confer dual activity (e.g., antipsychotic and anti-inflammatory) compared to simpler analogues . Quinazolinones with chlorinated substituents show superior antibacterial activity, while methoxy-rich derivatives are better suited for CNS targets .

    Biological Activity

    The compound 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]acetamide (CAS Number: 1574336-59-6) is a synthetic derivative of quinazoline that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound's chemical structure can be summarized as follows:

    • Molecular Formula : C23H25N5O4
    • Molecular Weight : 435.5 g/mol
    • Functional Groups : The presence of methoxy groups and a piperazine moiety enhances its chemical reactivity and biological activity.

    Pharmacological Activity

    Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

    1. Anticancer Activity

    Quinazoline derivatives are known for their anticancer properties. Studies have shown that compounds with similar structures can inhibit various cancer cell lines. For instance, quinazoline derivatives have demonstrated significant cytotoxic effects against lung cancer cell lines (A549) with IC50 values in the nanomolar range .

    2. Alpha-Adrenergic Receptor Interaction

    The compound has been reported to interact with alpha-adrenergic receptors, leading to vasodilation and potential applications in treating hypertension. The methoxy groups contribute to increased binding affinity for these receptors.

    3. Inhibition of Enzymatic Activity

    Research on related quinazoline compounds has indicated their potential as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases . The ability to inhibit HDACs could make this compound a candidate for further development in cancer therapy.

    The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

    • Receptor Binding : The methoxy and acetamide groups enhance binding to specific receptors, influencing cellular signaling pathways.
    • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes critical for tumor growth and metastasis.

    Case Studies and Experimental Findings

    Several studies have explored the biological activity of compounds structurally related to 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]acetamide. Below are notable findings:

    StudyFindings
    Shimizu et al., 2002Identified quinazoline derivatives with significant anticancer activity against various cell lines .
    Recent HDAC StudiesDemonstrated that certain quinazoline derivatives can selectively inhibit HDAC6 with nanomolar IC50 values.
    Cardiovascular ResearchShowed that related compounds could lower blood pressure in animal models through alpha-receptor modulation.

    Q & A

    Q. What are the recommended synthesis protocols and critical reaction conditions for this compound?

    The synthesis typically involves multi-step reactions, including condensation, cyclization, and amide coupling. Key conditions include:

    • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .
    • Catalysts : Piperidine or similar bases facilitate cyclization steps .
    • Temperature control : Reactions often require precise heating (e.g., 60–80°C) to avoid side products .
    • Purification : Column chromatography or recrystallization is used to isolate the final product .

    Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

    A combination of NMR (¹H/¹³C), mass spectrometry (MS) , and IR spectroscopy is critical:

    • ¹H NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) .
    • MS confirms molecular weight and fragmentation patterns .
    • HPLC monitors reaction progress and purity (>95% purity threshold) .

    Q. How can researchers identify structurally analogous compounds for comparative studies?

    Analogs often share core motifs (e.g., quinazolinone, piperazine). Examples include:

    Compound NameKey FeaturesBiological Activity
    2-(6-chloro-2-oxo-4-phenylquinazoline)Chloro-substituted quinazolinoneAntiviral (IC50: 12.0 µM)
    Ethyl 4-{2-[6-(4-methoxyphenyl)...]acetamido}benzoatePyrazole core, ester groupKinase inhibition

    Q. What standard biological assays are used to evaluate this compound’s activity?

    Common assays include:

    • In vitro kinase inhibition (e.g., IC50 determination via fluorescence polarization) .
    • Antiproliferative assays (MTT assay on cancer cell lines) .
    • Receptor binding studies (radioligand displacement for GPCR targets) .

    Q. What are common impurities encountered during synthesis, and how are they addressed?

    • Unreacted intermediates : Removed via column chromatography .
    • Oxidation by-products : Controlled using inert atmospheres (N₂/Ar) .
    • Solvent residues : Identified via GC-MS and eliminated by vacuum drying .

    Advanced Research Questions

    Q. How can reaction yields be systematically optimized?

    Employ Design of Experiments (DOE) to test variables:

    • Catalyst loading (5–10 mol% piperidine) .
    • Solvent ratios (DMF:H₂O = 9:1 for solubility) .
    • Temperature gradients (ramped from 25°C to 80°C) . Statistical tools (e.g., ANOVA) identify significant factors .

    Q. What strategies are used for structure-activity relationship (SAR) studies with analogs?

    • Core modifications : Replace quinazolinone with pyridazinone to assess activity shifts .
    • Substituent screening : Test methoxy vs. chloro groups at position 6/7 for potency .
    • Pharmacophore mapping : Align analogs using molecular docking to identify critical binding motifs .

    Q. How should conflicting bioactivity data between studies be resolved?

    • Assay standardization : Compare IC50 values under identical conditions (e.g., ATP concentration in kinase assays) .
    • Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. efficacy correlations) .
    • Orthogonal validation : Confirm results using alternative assays (e.g., SPR vs. fluorescence) .

    Q. What advanced NMR techniques resolve stereochemical uncertainties?

    • NOESY/ROESY : Detect spatial proximity of protons to assign stereochemistry .
    • ¹³C DEPT-135 : Differentiate CH₃, CH₂, and CH groups in complex spectra .
    • HSQC/HMBC : Correlate ¹H-¹³C couplings to confirm connectivity in crowded regions .

    Q. What challenges arise when translating in vitro activity to in vivo models?

    • Pharmacokinetics : Poor solubility may require formulation with PEG or cyclodextrins .
    • Metabolic stability : Liver microsome assays predict cytochrome P450-mediated degradation .
    • Toxicity screening : Zebrafish or murine models assess hepatotoxicity and bioavailability .

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